N-(3-Chlorobenzyl)-2-butanamine hydrochloride

GABA transporter GAT2 inhibition structure-activity relationship

Screening libraries often suffer from ambiguous structure-activity relationships due to positional isomer or chain-branching variability. This N-(3-chlorobenzyl)-2-butanamine HCl (CAS 1049773-98-9) provides a defined chemical probe for transporter studies. - **Assay calibration**: Weak GAT3-over-GAT1 preference (IC50: 9,550 vs. 11,200 nM) for non-selective hit differentiation. - **Isomer pair**: 1.66-fold GAT2 difference vs. ortho-chloro analog for docking model validation. - **High purity**: 98% grade minimizes impurity carry-through in parallel synthesis campaigns.

Molecular Formula C11H17Cl2N
Molecular Weight 234.16
CAS No. 1049773-98-9
Cat. No. B2928514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)-2-butanamine hydrochloride
CAS1049773-98-9
Molecular FormulaC11H17Cl2N
Molecular Weight234.16
Structural Identifiers
SMILESCCC(C)NCC1=CC(=CC=C1)Cl.Cl
InChIInChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H
InChIKeyYBBIVGLGZBVCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorobenzyl)-2-butanamine Hydrochloride: Chemical Identity & Procurement


N-(3-Chlorobenzyl)-2-butanamine hydrochloride is a synthetic secondary amine hydrochloride salt with molecular formula C11H17Cl2N and molecular weight 234.16 g/mol . Structurally, it features a sec-butylamine backbone N-substituted with a 3-chlorobenzyl group, placing it within the broader class of N-benzylbutanamine derivatives used as screening library building blocks . The free base analog (CAS 893590-34-6) has a molecular weight of 197.70 g/mol . Commercial availability is documented from multiple chemical suppliers at ≥95% purity, with a predicted LogP of approximately 3.59, pKa ~9.54 (predicted), boiling point ~258.4°C (predicted), and 4 rotatable bonds .

1
Screening building block for GAT subtype profiling and chemotype exploration
2
Hydrochloride salt form supports aqueous solubility for bioassays
3
Multiple purity grades reported to match assay reproducibility requirements

Why Positional and Alkyl-Chain Analogues Are Not Interchangeable


Within the N‑benzylbutanamine chemotype, substitution position and alkyl branching directly modulate molecular recognition at protein binding sites [1]. The meta‑chloro substituent on the benzyl ring of the target compound generates a distinct electrostatic surface potential compared to ortho‑chloro or para‑chloro congeners, affecting both hydrophobic pocket complementarity and hydrogen‑bonding geometry [2]. Furthermore, the branched sec‑butylamine scaffold introduces steric constraints absent in linear N‑butylamine analogs, influencing both conformational flexibility (4 vs. 5 rotatable bonds) and in vitro transporter interaction profiles [3]. These structural parameters mean that screening hits identified with the 3‑chloro, sec‑butyl combination cannot be reproduced by simply sourcing a positional isomer or an unbranched alkyl‑chain alternative without re‑validating the assay.

Positional isomer mismatch
Ortho-chloro benzyl analog shows different GAT2 inhibition profile; meta-chloro identity is not interchangeable without re-validation.
Alkyl-chain flexibility shift
Linear N-butylamine analogue has higher conformational freedom (5 vs. 4 rotatable bonds), which may alter binding site complementarity and screening hit reproducibility.

Quantified Differentiation Evidence vs. Closest Analogues


GAT2 Inhibition: Meta-Chloro vs. Ortho-Chloro Positional Isomer

In a head-to-head screening panel performed at a single laboratory using identical assay conditions, the free base of the target compound (N-(3-chlorobenzyl)-2-butanamine) and its ortho-chloro positional isomer were evaluated for inhibition of mouse GAT2 (betaine/GABA transporter) expressed in HEK293 cells, measuring [³H]GABA uptake [1]. The 3-chloro (meta) derivative exhibited an IC₅₀ of 9,770 nM, whereas the 2-chloro (ortho) isomer demonstrated an IC₅₀ of 5,890 nM [1]. This represents a ~1.66-fold difference in potency attributable solely to the position of the chlorine substituent on the benzyl ring.

GAT2 Inhibition Meta vs Ortho
Head-to-head
IC₅₀: 9,770 nM (meta) vs 5,890 nM (ortho)
Reported isomer potency difference supports selectivity screening
Same assay conditions; Jagiellonian University data
GABA transporter GAT2 inhibition structure-activity relationship ChEMBL3289586

GABA Transporter Subtype Selectivity Profile

Within the same screening panel (Jagiellonian University Medical College), the target compound (free base) was profiled against three mouse GABA transporter subtypes: GAT1, GAT2, and GAT3 [1]. The compound showed marginal preferential inhibition of GAT3 (IC₅₀ = 9,550 nM) and GAT2 (IC₅₀ = 9,770 nM) over GAT1 (IC₅₀ = 11,200 nM), yielding a GAT1/GAT3 selectivity ratio of ~1.17 [1]. While the absolute potency is low, this weak subtype preference distinguishes it from non-selective analogues and provides a baseline profile for library screening hit triage.

GAT Subtype Selectivity
Head-to-head
GAT3 IC₅₀ 9,550 nM; GAT2 9,770 nM; GAT1 11,200 nM
Weak GAT3-over-GAT1 preference aids library triage
Selectivity ratio ~1.17; single-center panel
GABA transporter GAT3 GAT1 subtype selectivity neurological research

Molecular Flexibility vs. Linear N-Butylamine Analogues

The target compound (free base: N-(3-chlorobenzyl)-2-butanamine) contains 4 rotatable bonds, whereas the linear-chain analogue N-(3-chlorobenzyl)-1-butanamine (CAS 16183-35-0) contains 5 rotatable bonds as computed by PubChem [1]. This single-bond reduction in conformational freedom, arising from the branched sec-butylamine scaffold replacing the linear N-butylamine chain, can affect entropic contributions to binding and passive membrane permeability predictions in computational models. The LogP values are similarly predicted at 3.4 for the linear analogue vs. ~3.59 for the branched target compound, indicating comparable lipophilicity with different flexibility profiles.

Conformational Flexibility
Cross-study comparable
4 rotatable bonds (branched) vs 5 (linear analog)
Reduced flexibility may improve binding complementarity
cLogP ~3.59 vs XLogP3 3.4; PubChem computed
rotatable bonds conformational flexibility drug-likeness ADME prediction

Purity Specification: 98% vs. 95% Commercial Grades

Multiple commercial suppliers list the target compound at the standard 95% purity grade (AKSci, Fluorochem, Arctom Scientific, Hit2Lead) . However, at least two vendors—Leyan (Shanghai Haohong) and MolCore—specify a higher purity of 98% (NLT 98%) for the hydrochloride salt under the same CAS registry . This 3-percentage-point purity differential (98% vs. 95%) reduces the maximum unspecified impurity burden from 5% to 2%, which can be significant in assays where trace amine impurities interfere with receptor binding or cellular readouts.

Purity Specification
Cross-study comparable
98% (Leyan, MolCore) vs 95% (other suppliers)
Higher purity reduces impurity-related assay noise
Max unspecified impurities: 2% vs 5%
purity specification quality control reproducibility procurement

Salt Form Verification: Hydrochloride vs. Free Base

The target hydrochloride salt (CAS 1049773-98-9) has a molecular weight of 234.16 g/mol, which is distinctly different from the free base (CAS 893590-34-6) at 197.70 g/mol—a difference of 36.46 g/mol corresponding to one equivalent of HCl . Several chemical suppliers list both forms under closely related product codes (e.g., ChemBridge BB 9071761 for the free base and various hydrochloride entries). The free base form is reported as discontinued at certain vendors . Misidentification of the salt form during ordering leads to a ~18.5% mass correction error in solution preparation, directly affecting assay concentration accuracy.

Salt Form Identity
Supporting evidence
MW 234.16 (HCl salt) vs 197.70 (free base); Δ = 36.46 g/mol
Verification prevents ~18.5% mass error in solution prep
Free base CAS 893590-34-6; check at procurement
salt form verification molecular weight inventory management quality gate

High-Value Research Application Scenarios


GABA Transporter Subtype Fingerprinting in Library Triage

This compound is best deployed as a reference probe in parallel screening panels against GAT1, GAT2, and GAT3 to establish baseline inhibition fingerprints for the N-benzylbutanamine chemotype [1]. Its weak but measurable GAT3-over-GAT1 preference (IC₅₀: 9,550 vs. 11,200 nM) makes it useful for calibrating assay sensitivity when differentiating non-selective library hits from compounds with emerging subtype preference.

Positional Isomer Selectivity in Medicinal Chemistry

The 1.66-fold difference in GAT2 inhibition between the meta-chloro (target) and ortho-chloro positional isomers provides a defined chemical probe pair for investigating how halogen position on the benzyl ring modulates transporter binding pocket interactions [1]. This system is well-suited for teaching or validating computational docking models.

High-Purity Starting Material for Parallel SAR

Sourcing the 98% purity grade from vendors such as Leyan or MolCore reduces the maximum unspecified impurity ceiling to 2%, compared to 5% for standard 95% grades . In parallel synthesis campaigns where the compound serves as a common intermediate for reductive amination or N-alkylation libraries, the higher purity specification directly minimizes impurity carry-through that would otherwise propagate across the entire library.

Conformational Constraint Reference for Ligand Optimization

With 4 rotatable bonds and a cLogP of ~3.59, the compound occupies a drug-like physicochemical space with lower flexibility than its linear N-butylamine analogue (5 rotatable bonds, XLogP3 = 3.4) [2]. This makes it a useful reference compound for benchmarking ligand efficiency metrics (LE, LLE) in fragment- or lead-optimization workflows where conformational restriction is a design goal.

Application
Selection Property
Validation Focus
GAT subtype fingerprinting
Subtype selectivity profile
GAT1/GAT2/GAT3 inhibition panel
Isomer selectivity SAR
Meta-chloro positional identity
Binding pocket complementarity assays
Parallel SAR library synthesis
Impurity-controlled starting material
Purity specification verification
Conformational restriction design
Rotatable bond count & flexibility
Ligand efficiency metrics (LE/LLE)
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